1-(2,2-Difluoropropoxy)-3-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoropropoxy)-3-ethynylbenzene is an organic compound that features a benzene ring substituted with a 2,2-difluoropropoxy group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoropropoxy)-3-ethynylbenzene typically involves the reaction of 3-ethynylphenol with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoropropoxy)-3-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(2,2-Difluoropropoxy)-3-ethynylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoropropoxy)-3-ethynylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the difluoropropoxy group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2,2-Difluoropropoxy)-4-ethynylbenzene
- 1-(2,2-Difluoropropoxy)-2-ethynylbenzene
- 1-(2,2-Difluoropropoxy)-3-methylbenzene
Comparison: 1-(2,2-Difluoropropoxy)-3-ethynylbenzene is unique due to the specific positioning of the ethynyl group on the benzene ring, which can influence its reactivity and interactions. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H10F2O |
---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
1-(2,2-difluoropropoxy)-3-ethynylbenzene |
InChI |
InChI=1S/C11H10F2O/c1-3-9-5-4-6-10(7-9)14-8-11(2,12)13/h1,4-7H,8H2,2H3 |
InChI Key |
YLEHGCRODKGFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC(=C1)C#C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.